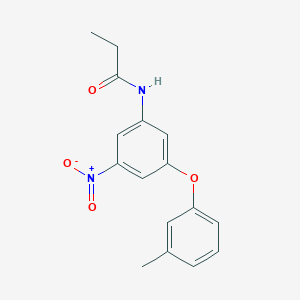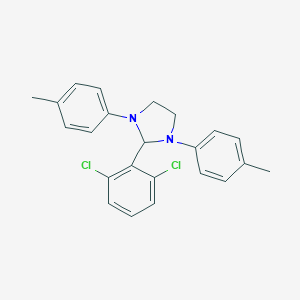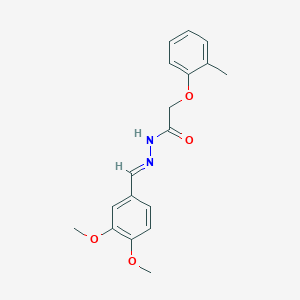![molecular formula C14H11BrClNO2 B390207 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 338417-07-5](/img/structure/B390207.png)
4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol” is a chemical compound with the molecular formula C14H11BrClNO2. It has a molecular weight of 340.6 . The compound is also known by its IUPAC name, 4-bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}-6-methoxyphenol .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. An equimolar reaction of 5-chlorosalicylaldehyde and 2-bromo-4-chloroaniline yielded the Schiff base (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol (HL), which was used for complexation to Co2+, Ni2+, Cu2+, and Zn2+ metal salts .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed through various spectroscopic techniques. The crystal structures of Ni2+ and Cu2+ complexes revealed a perfect square planar geometry around the metal ions, with the ligand acting as bidentate through oxygen and nitrogen atoms of the phenolic and azomethine groups, respectively .Scientific Research Applications
Molecular Structure Analysis
- The molecular structure of a closely related compound, (E)-2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol, was investigated using crystallographic, spectroscopic, and computational methods. This study provides insights into the solid-state structure and solvent-media dependence of the tautomerism of such compounds (Kaştaş et al., 2020).
Antibacterial and Antioxidant Activities
- A study on substituted salicylaldimines, including a compound similar to 4-Bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenol, found that these compounds exhibit significant antibacterial and antioxidant activities. The study explored the effects of different substituents on these activities (Oloyede-Akinsulere et al., 2018).
Schiff Base Complexes
- Research on Schiff base complexes of tin(IV) chloride with bidentate Schiff bases, including compounds structurally similar to this compound, revealed insights into the coordination chemistry and electronic structure of these complexes (Jaiswal et al., 2019).
Catalytic Efficiency of Cobalt(III) Complexes
- A study examined the catalytic efficiency of cobalt(III) complexes derived from redox non-innocent Schiff base ligands, including a compound related to this compound. The study highlighted the influence of methyl groups in the ligand backbone on catalytic activity (Dasgupta et al., 2020).
Synthesis and Characterization in Metal Complexes
- Another research focused on the synthesis and characterization of metal complexes with a compound similar to this compound. This study contributed to understanding the bidentate behavior of such ligands in metal coordination (Bakirdere et al., 2015).
Interaction Studies and Liquid Crystal Properties
- Additionally, studies have been conducted on the interaction of these compounds with DNA and proteins, as well as their liquid crystalline properties. This includes understanding their molecular and electronic structures and exploring their potential as antimicrobial agents and in liquid crystal technology (Sharma et al., 2019; Thaker et al., 2012).
properties
IUPAC Name |
4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-10(15)6-9(14(13)18)8-17-12-4-2-11(16)3-5-12/h2-8,18H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTVWKZCCRIMON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[4-(diethylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B390124.png)

![N'-[4-(dipropylamino)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B390127.png)
![N-(3-bromo-4-methoxybenzylidene)-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B390128.png)
![2-{[(4-Butyl-2-methylphenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B390131.png)
![N'-[1-(4-isopropylphenyl)ethylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B390133.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B390135.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B390136.png)
![N'-benzylidene-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B390138.png)
![4-Bromo-2-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]iminomethyl]phenol](/img/structure/B390139.png)
![N'-[4-(methylanilino)benzylidene]-4-phenylbutanohydrazide](/img/structure/B390144.png)

![4-fluoro-N-[4-(pentyloxy)phenyl]-1-naphthamide](/img/structure/B390146.png)